molecular formula C18H14O5 B2409588 Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate CAS No. 449737-90-0

Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate

Cat. No.: B2409588
CAS No.: 449737-90-0
M. Wt: 310.305
InChI Key: ZUFBEEKVXWBESD-UHFFFAOYSA-N
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Description

Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate is a chemical compound featuring a coumarin core structure, which is a privileged scaffold in medicinal chemistry and materials science. This product is offered exclusively for research applications and is classified as For Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use. The core structure of this compound, the coumarin (2H-chromen-2-one) ring system, is found in a wide range of biologically active molecules and natural products. The specific substitution pattern on this scaffold—with a phenyl group at the 3-position and an acetoxy moiety at the 7-position—makes it a versatile chemical building block (intermediate) for the synthesis of more complex molecules . Researchers can utilize this compound to develop novel derivatives, such as by further functionalizing the acetoxy side chain or the central coumarin ring, for various investigative purposes. The coumarin scaffold is of significant research interest. Studies on similar 7-hydroxy-4-phenylchromen-2-one derivatives have shown that these structures can be derivatized to create compounds with potential biological activities, serving as key intermediates in drug discovery efforts . Furthermore, the presence of the ether linkage in this molecule is a common feature in polymers and materials science, suggesting potential utility as a monomer for the synthesis of specialized polymers , such as polyphenols, which may have applications in developing new materials . Researchers are encouraged to explore its utility in the design and synthesis of novel therapeutic candidates, functional materials, and other chemical entities.

Properties

IUPAC Name

methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-21-17(19)11-22-13-7-8-14-16(9-13)23-10-15(18(14)20)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFBEEKVXWBESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate typically involves the reaction of 4-oxo-3-phenylchromen-7-ol with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate can be compared with similar compounds such as:

  • Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate
  • Methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate

These compounds share structural similarities but differ in the substitution patterns on the chromen-7-yl moiety. The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate is a synthetic compound belonging to the coumarin family, characterized by its unique chromen-7-yl moiety. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound's structure features a chromene backbone with an ester functional group, which contributes to its chemical properties and biological activities. The synthesis typically involves the reaction of 4-oxo-3-phenylchromen-7-ol with methyl bromoacetate in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.

Biological Activities

This compound has been studied for various biological activities, including:

1. Antioxidant Activity

  • The compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, as demonstrated in DPPH assays where IC50 values were reported between 31.52–198.41 µM .

2. Anti-inflammatory Properties

  • Research indicates that this compound may inhibit pro-inflammatory enzymes and cytokines, suggesting potential use in treating inflammatory conditions. The mechanism likely involves modulation of signaling pathways associated with inflammation.

3. Anticancer Potential

  • This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have indicated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), with mechanisms potentially involving the inhibition of specific tumor-associated enzymes.

4. Antimicrobial Effects

  • Preliminary studies suggest that this compound may possess antibacterial properties, making it a candidate for developing new antibiotics against resistant strains of bacteria.

The biological activity of this compound is believed to result from its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : The compound could modulate receptor activity related to inflammatory responses and cell proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetateSimilar chromene structureVariations in substitution patterns
Ethyl 2-(4-methylcoumarin)oxyacetateLacks phenyl substitutionSimpler structure
Tert-butyl 2-(4-methylcoumarin)oxyacetateContains tert-butyl groupPotential for broad-spectrum antibacterial activity

This comparison illustrates how this compound stands out due to its complex structure and diverse biological applications.

Case Studies

  • Antioxidant Study : A study evaluated the antioxidant capacity using the DPPH assay, revealing that this compound significantly reduced radical formation at concentrations as low as 50 µM, indicating its potential as a natural antioxidant agent .
  • Cancer Cell Line Study : In vitro tests on MCF-7 cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the chromenone core. A common approach includes:

  • Step 1: Condensation of substituted phenols with β-keto esters to form the chromen-4-one backbone via acid or base catalysis .
  • Step 2: Etherification at the 7-position using alkyl halides (e.g., methyl chloroacetate) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization Tips:
    • Temperature: Maintain 60–80°C during esterification to minimize side reactions .
    • Catalysts: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .
    • Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product with >95% purity .

Basic: How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • NMR (¹H/¹³C): Confirm the chromenone scaffold (e.g., δ ~6.3 ppm for H-5, δ ~160–180 ppm for carbonyl carbons). The methyl ester group appears as a singlet at δ ~3.8 ppm (¹H) and δ ~52 ppm (¹³C) .
    • IR: Validate ester (C=O stretch at ~1730 cm⁻¹) and chromenone (C=O at ~1650 cm⁻¹) functionalities .
  • Crystallography: Use single-crystal X-ray diffraction (SHELX suite) to resolve the 3D structure. Key parameters: Mo Kα radiation, θ range 2–25°, and refinement to R-factor <0.05 .

Advanced: What methodologies are suitable for investigating the interaction of this compound with biological targets like enzymes or receptors?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., COX-2) on a sensor chip. Measure binding affinity (KD) by injecting varying concentrations of the compound .
  • Enzyme Inhibition Assays: Conduct kinetic studies (e.g., acetylcholinesterase inhibition) using Ellman’s method. Calculate IC₅₀ values via nonlinear regression of activity vs. log[compound] .
  • Molecular Docking: Use AutoDock Vina to model interactions between the compound’s methoxy/phenyl groups and active-site residues (e.g., π-π stacking with aromatic amino acids) .

Advanced: How can researchers resolve discrepancies in biological activity data across different studies involving this compound?

Methodological Answer:

  • Assay Standardization:
    • Cell Lines: Use identical cell models (e.g., MCF-7 for cytotoxicity) and passage numbers to reduce variability .
    • Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab results.
  • Structural Validation: Compare batches via HPLC-MS to rule out degradation or isomerization .
  • Meta-Analysis: Apply multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Basic: What solvent systems and chromatographic techniques are optimal for purifying this compound?

Methodological Answer:

  • Solubility: The compound is soluble in DCM, chloroform, and DMSO but insoluble in water.
  • TLC: Use silica plates with EtOAc/hexane (3:7) (Rf ~0.4) .
  • Column Chromatography: Employ silica gel (230–400 mesh) with a gradient of EtOAc in hexane (10% → 40%) .

Advanced: How can computational methods predict the physicochemical properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 to optimize geometry at the B3LYP/6-31G(d) level. Predict HOMO/LUMO energies to assess redox behavior .
  • LogP Estimation: Employ ChemAxon or Molinspiration to calculate lipophilicity, critical for pharmacokinetic profiling .
  • Reactivity Mapping: Identify electrophilic sites (e.g., α,β-unsaturated ketone) using Fukui indices to predict metabolic or covalent binding risks .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal. Incinerate organic waste at >800°C .
  • Spill Management: Absorb with vermiculite, then treat with 10% NaOH solution for safe cleanup .

Advanced: What strategies can enhance the compound’s stability during long-term storage?

Methodological Answer:

  • Lyophilization: Freeze-dry in amber vials under argon to prevent hydrolysis of the ester group .
  • Additives: Include antioxidants (e.g., BHT at 0.01% w/v) to inhibit radical-mediated degradation .
  • Stability Monitoring: Use HPLC-UV at 254 nm to track degradation products monthly .

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